3,5-Dichloro-3',5'-dimethoxybenzophenone chemical structure and properties
3,5-Dichloro-3',5'-dimethoxybenzophenone chemical structure and properties
An In-Depth Technical Guide to 3,5-Dichloro-3',5'-dimethoxybenzophenone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-dichloro-3',5'-dimethoxybenzophenone, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its emerging significance as a versatile intermediate in synthetic and medicinal chemistry.
Chapter 1: Core Chemical Identity and Physicochemical Properties
3,5-Dichloro-3',5'-dimethoxybenzophenone is a diaryl ketone, a class of compounds known for its photochemical properties and its prevalence as a core scaffold in various biologically active molecules. The specific substitution pattern of this molecule—chlorine atoms on one phenyl ring and methoxy groups on the other—creates a unique electronic and steric environment that influences its reactivity and potential applications.
Chemical Structure and Attributes
The molecule consists of a central carbonyl group connecting a 3,5-dichlorophenyl ring and a 3',5'-dimethoxyphenyl ring. This arrangement results in a non-planar, sterically hindered structure that is fundamental to its chemical behavior.
Diagram 1: Chemical Structure of 3,5-Dichloro-3',5'-dimethoxybenzophenone
A 2D representation of the molecular structure.
Physicochemical Data Summary
The fundamental properties of a compound are critical for its application in experimental work, guiding decisions on solvent selection, reaction conditions, and purification methods. The key identifiers and properties of 3,5-dichloro-3',5'-dimethoxybenzophenone are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3,5-Dichlorophenyl)(3,5-dimethoxyphenyl)methanone | |
| CAS Number | 92953-29-2 | |
| Molecular Formula | C₁₅H₁₂Cl₂O₃ | |
| Molecular Weight | 327.16 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 112 - 114 °C | |
| Boiling Point | 461.3 ± 45.0 °C (Predicted) | |
| Density | 1.359 ± 0.06 g/cm³ (Predicted) | |
| pKa | -5.67 ± 0.20 (Predicted, Most Basic) | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water. | General chemical knowledge |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both rings and the methoxy group protons. The protons on the dichlorinated ring will appear as a triplet and a doublet, while the protons on the dimethoxylated ring will show a different pattern. The methoxy groups will present as a sharp singlet at approximately 3.78 ppm, integrating to 6 protons.
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¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of 15 carbon atoms, including the characteristic carbonyl carbon signal downfield (around 194 ppm), signals for the methoxy carbons (around 55 ppm), and distinct signals for the aromatic carbons, with those bonded to chlorine and oxygen showing characteristic shifts.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically appearing around 1660 cm⁻¹. Other significant peaks include C-O-C stretches from the methoxy groups and C-Cl stretches.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (an M, M+2, and M+4 pattern with a ratio of approximately 9:6:1) would provide definitive evidence of the dichlorinated structure.
Chapter 2: Synthesis and Purification
The most common and efficient method for synthesizing diaryl ketones like 3,5-dichloro-3',5'-dimethoxybenzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring (1,3-dimethoxybenzene) with an acyl halide (3,5-dichlorobenzoyl chloride) in the presence of a Lewis acid catalyst.
Synthetic Workflow Overview
The reaction proceeds by the activation of the acyl chloride by the Lewis acid (e.g., AlCl₃), forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich dimethoxybenzene ring, followed by rearomatization to yield the final product.
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Detailed Experimental Protocol
This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.
Materials:
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3,5-Dichlorobenzoyl chloride (1.0 eq)
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1,3-Dimethoxybenzene (1.1 eq)
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Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (1M HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Formation of Acylium Ion: Dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes. Causality: This step forms the reactive acylium ion complex, which is the key electrophile. Performing this at 0°C controls the initial exothermic reaction.
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Nucleophilic Attack: Dissolve 1,3-dimethoxybenzene (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Warming to room temperature provides the necessary activation energy for the reaction to proceed to completion.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. Trustworthiness: This step safely decomposes the aluminum chloride complex and neutralizes excess Lewis acid. It is highly exothermic and must be done slowly.
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Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from hot ethanol to yield 3,5-dichloro-3',5'-dimethoxybenzophenone as a white crystalline solid.
Chapter 3: Applications in Research and Development
While not a widely known end-product itself, 3,5-dichloro-3',5'-dimethoxybenzophenone serves as a valuable building block and intermediate in several areas of chemical research.
Intermediate in Medicinal Chemistry
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This specific derivative is of interest for several reasons:
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Modulation of Kinase Activity: The diaryl ketone core can act as a hinge-binding motif for various protein kinases, which are critical targets in oncology and immunology. The dichloro and dimethoxy substituents allow for fine-tuning of steric and electronic properties to achieve target specificity.
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Antiviral and Antimicrobial Agents: Benzophenone derivatives have been explored for their potential as antiviral and antimicrobial agents. The chlorine atoms can enhance lipophilicity, aiding in cell membrane penetration, while the methoxy groups can be sites for further functionalization to improve potency or solubility. For example, it can serve as a precursor for synthesizing more complex heterocyclic systems with potential biological activity.
Use in Organic Synthesis
Beyond its direct biological applications, this compound is a useful intermediate. The carbonyl group can be reduced to a secondary alcohol or a methylene group (via Wolff-Kishner or Clemmensen reduction), or it can serve as a starting point for Wittig-type reactions to form complex alkenes. The aryl rings can undergo further substitution reactions, although the existing substituents will direct the position of new groups.
Chapter 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. Assume it is an irritant to the skin, eyes, and respiratory system.
Conclusion
3,5-Dichloro-3',5'-dimethoxybenzophenone is more than a simple chemical entry in a catalog. It represents a synthetically accessible and highly versatile molecular scaffold. Its well-defined structure, predictable reactivity, and role as a precursor to more complex molecules make it a valuable tool for researchers in drug discovery and synthetic organic chemistry. The robust Friedel-Crafts synthesis provides a reliable route to access this compound, enabling further exploration of its potential in creating novel chemical entities with tailored biological or material properties.
References
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Benzophenone: A Versatile Scaffold in Medicinal Chemistry - Molecules (Journal). [Link]
